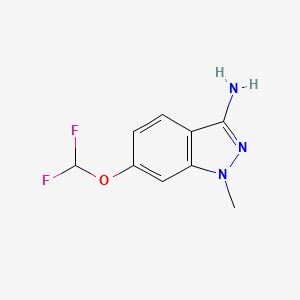

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine

描述

属性

IUPAC Name |

6-(difluoromethoxy)-1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3O/c1-14-7-4-5(15-9(10)11)2-3-6(7)8(12)13-14/h2-4,9H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRMIXPETPBOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC(F)F)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Indazole Core

Method A: Cyclization of 2-Aminobenzonitrile Derivatives

A common route involves starting from substituted benzonitriles:

Functionalization at the 3-Position

Method B: Nucleophilic Substitution or Cross-Coupling

- The amino group at the 3-position can be introduced via nucleophilic substitution of suitable leaving groups or via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Introduction of the Difluoromethoxy Group

Method C: Nucleophilic Substitution Using Difluoromethyl Precursors

The key step involves installing the difluoromethoxy (-OCHF2) group onto the aromatic ring.

Approach 1: Use of difluoromethylating agents such as difluoromethyl bromide or chlorides in the presence of a base, followed by nucleophilic attack on a phenolic or aromatic precursor.

Approach 2: Direct O-difluoromethylation of phenolic intermediates using reagents like difluoromethyl iodide or bromide with suitable catalysts.

- A recent method employed difluoromethylating reagents with potassium carbonate in polar aprotic solvents like acetonitrile, achieving regioselective O-difluoromethylation of phenolic intermediates.

Representative Synthetic Route

| Step | Reaction | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Nitration of 2-aminobenzonitrile | HNO3/H2SO4 | Reflux | 85% | Introduction of halogen or nitro groups |

| 2 | Cyclization to indazole | Acidic catalyst (e.g., polyphosphoric acid) | Reflux | 70-80% | Formation of the heterocycle |

| 3 | Amination at 3-position | Pd-catalyzed amination | Pd(OAc)2, base, heat | 75% | Cross-coupling with amines |

| 4 | Difluoromethoxy substitution | Difluoromethylating reagent + base | Room temp to reflux | 60-70% | Regioselective O-difluoromethylation |

Notes on Optimization and Scale-up

- Purity: Purification typically involves column chromatography or recrystallization.

- Scale-up: The multi-step process has been successfully scaled to hundreds of grams, with attention to reaction exotherms and purification efficiency.

- Environmental considerations: Use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has been reported to improve safety and sustainability.

Summary of Key Research Findings

化学反应分析

Types of Reactions

6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or quinones.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted indazoles.

科学研究应用

Pharmaceutical Development

6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is being investigated as a potential therapeutic agent due to its unique chemical structure. It has shown promise in various biological activities, including:

- Anticancer Properties : Studies indicate that this compound exhibits significant inhibitory effects against cancer cell lines, making it a candidate for developing new cancer therapies. For instance, it has been shown to affect apoptosis and cell cycle regulation by modulating pathways involving Bcl2 family members and p53/MDM2 .

Biological Research

The compound is also studied for its biological activities beyond anticancer effects:

- Antimicrobial and Antifungal Activities : Preliminary research suggests potential efficacy against various pathogens, which could lead to new antimicrobial agents.

Material Science

Its unique properties allow it to be incorporated into advanced materials, particularly in:

- Polymer Development : The compound's fluorinated nature can enhance the performance characteristics of polymers used in electronics and coatings.

Case Studies

Several studies have highlighted the applications of this compound:

- Antitumor Activity Study :

- Mechanistic Studies :

作用机制

The mechanism of action of 6-(Difluoromethoxy)-1-methyl-1h-indazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially leading to modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context in which the compound is studied .

相似化合物的比较

Structural and Substituent Effects

The biological and physicochemical properties of indazol-3-amine derivatives are heavily influenced by substituents at positions 1 and 6. Below is a comparative analysis:

Table 1: Substituent Effects and Molecular Properties

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group (-OCF2H) offers intermediate electron-withdrawing effects compared to -CF3 (stronger) and -Cl (moderate). This balance may optimize binding affinity and metabolic stability in drug design .

- Positional Isomerism: The 6-fluoro-5-methoxy derivative (position 5 vs.

- Lipophilicity : The trifluoromethyl group (-CF3) increases logP significantly compared to -OCF2H, which may enhance membrane permeability but reduce aqueous solubility .

Table 3: Comparative Physicochemical Data

- Biological Activity : While direct data for the target compound are unavailable, analogs like KD6 and (S)-‘853 exhibit potent CFTR modulation (EC50 < 100 nM) . The difluoromethoxy group’s electronegativity may enhance target binding compared to -OCH3 but reduce off-target interactions relative to -CF3.

生物活性

6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a difluoromethoxy group, which enhances its lipophilicity and binding affinity to various biological targets. This unique structural characteristic is believed to play a crucial role in its biological activity.

The mechanism of action of this compound involves interactions with specific molecular targets, potentially modulating enzyme activity or receptor binding. The difluoromethoxy group may facilitate better penetration through cell membranes, allowing for effective intracellular targeting. Preliminary studies suggest that it may influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Biological Activities

Anticancer Activity : Recent studies have evaluated the compound's anticancer potential against various human cancer cell lines. For instance, a study focusing on indazole derivatives reported that this compound exhibited significant antiproliferative effects against the K562 leukemia cell line with an IC50 value of approximately 5.15 µM. This indicates a promising selectivity for cancerous cells over normal cells (HEK-293) which had an IC50 of 33.2 µM .

Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the p53/MDM2 pathway. In K562 cells treated with varying concentrations of the compound, apoptosis rates increased significantly, demonstrating a dose-dependent effect .

Cell Cycle Arrest : Further investigations revealed that treatment with this compound led to an increase in the G0/G1 phase population of K562 cells while decreasing the S phase population. This suggests that the compound may effectively halt cell cycle progression in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | IC50 (µM) against K562 | Notes |

|---|---|---|---|

| This compound | Indazole derivative | 5.15 | Promising anticancer activity |

| 6-Methoxy-1-methyl-1H-indazol-3-amine | Indazole derivative | Not specified | Lacks difluoromethoxy group; potentially less active |

| 6-(Trifluoromethoxy)-1-methyl-1H-indazol-3-amine | Indazole derivative | Not specified | May exhibit different biological properties |

Study 1: Antitumor Activity Assessment

A comprehensive study synthesized various indazole derivatives, including this compound. The results indicated significant antitumor activity against multiple cancer cell lines, particularly highlighting its effectiveness against K562 cells. The study utilized MTT assays to quantify cell viability and apoptosis assays to evaluate mechanisms of action .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its effects. Western blot analysis demonstrated alterations in apoptosis-related protein expression levels upon treatment with the compound, further confirming its role in inducing apoptosis via modulation of key regulatory proteins such as Bcl-2 and Bax .

常见问题

Q. What are the optimized synthetic routes for 6-(Difluoromethoxy)-1-methyl-1H-indazol-3-amine, and how can impurities be minimized?

Methodological Answer: The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or coupling reactions. For example, hydrogenation of nitro intermediates using Pd/C in methanol (as described for a structurally similar pyridine derivative in ) can yield the amine group. Key optimization steps include:

- Catalyst selection : Pd/C vs. Raney Ni for selective reduction .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol aids in hydrogenation .

- Purification : Recrystallization (e.g., from DMF/water) removes isomers, as demonstrated in indazole derivative synthesis .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : H/C NMR identifies substituents (e.g., difluoromethoxy at δ~80 ppm for F coupling) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min for similar indazoles) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 228.07).

Q. What preliminary bioactivity screening assays are recommended for this compound?

Methodological Answer:

- In vitro kinase inhibition : Use ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to indazole-based kinase inhibitors .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Methodological Answer:

Q. What strategies resolve contradictions in biological data (e.g., inconsistent IC50_{50}50 values)?

Methodological Answer:

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

Q. What advanced techniques identify degradation products under physiological conditions?

Methodological Answer:

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .

- In vivo toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology and serum biomarkers (AST/ALT) .

Method Development & Best Practices

Q. What analytical methods ensure batch-to-batch consistency in synthesis?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles, as non-hazardous classification does not preclude reactivity .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。